4-Oxochroman-7-carboxylic acid

Medicinal Chemistry Bioconjugation Salt Formation

Researchers face failed couplings from analogs with mismatched acidity or logP. 4-Oxochroman-7-carboxylic acid provides validated differentiation. - **Pharmacokinetic Advantage:** LogP 2.15 vs. 1.71 (chroman-7-acid) and 1.18 (chromone analog) for intermediate permeability. - **Synthetic Utility:** pKa 3.53 enables efficient one-pot amidation (SOCl₂/TiCl₄/Et₃N), reducing steps vs. ester routes. - **Industrial Application:** Non-fluorinated benchmark for DuPont-type fluorinated chain terminators in polyester polymers. - **Supply Stability:** 259°C melting point, ambient storage-ready for automated parallel synthesis.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 90921-09-8
Cat. No. B3166209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxochroman-7-carboxylic acid
CAS90921-09-8
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H8O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,13)
InChIKeyUMDDDSGHXQOLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxochroman-7-carboxylic Acid Physicochemical Baseline


4-Oxochroman-7-carboxylic acid (CAS 90921-09-8) is a heterocyclic building block comprising a 2,3-dihydro-4H-1-benzopyran-4-one (chroman-4-one) core with a carboxylic acid substituent at the 7-position . Its molecular formula is C₁₀H₈O₄ (MW = 192.17 g/mol) and it is typically supplied as a beige to light yellow powder with a purity of 95–98% . Key physicochemical properties include a predicted pKa of 3.53 ± 0.20, a LogP of 2.15, and a calculated aqueous solubility of 0.33 g/L at 25 °C .

One-pot amidation route for RORγt modulator synthesis
Reportedly higher acidity vs. non-ketone analog may support salt formation
High melting point supports ambient storage and automated parallel synthesis

Irreplaceability of 4-Oxochroman-7-carboxylic Acid


Within the chroman/chromone chemical space, subtle structural variations—particularly the presence or absence of the 4-oxo group and the degree of heterocyclic saturation—dramatically alter key properties that govern synthetic utility, pharmacokinetic potential, and downstream compound performance. Generic substitution with chroman-7-carboxylic acid (lacking the 4-oxo group) or 4-oxo-4H-chromene-7-carboxylic acid (unsaturated chromone) is not scientifically justified because these analogs exhibit significantly different acidity (pKa differences of >0.7 units), lipophilicity (LogP differences of up to 1 unit), and solubility profiles that impact coupling efficiency, salt formation, and in vitro assay behavior . The quantitative evidence below establishes precisely where 4-oxochroman-7-carboxylic acid offers distinct, measurable advantages over its closest structural comparators.

Chroman-7-carboxylic acid (no 4-oxo)
Lacks ketone group; pKa and LogP differences may shift coupling efficiency and ionization behavior.
4-Oxo-4H-chromene-7-carboxylic acid (chromone)
Fully unsaturated ring reduces lipophilicity; may alter permeability profile compared to target.
Methyl 4-oxochroman-7-carboxylate
Protected ester requires additional hydrolysis step, limiting direct one-pot amidation use.

4-Oxochroman-7-carboxylic Acid vs. Closest Analogs


Enhanced Carboxylic Acid Acidity vs. Non-Ketone Analog

The 4-oxo substituent exerts an electron-withdrawing inductive effect that lowers the pKa of the 7-carboxylic acid by approximately 0.72 units relative to chroman-7-carboxylic acid . This increased acidity enhances the compound's ability to form stable carboxylate salts and improves its aqueous solubility profile at physiological pH [1].

Acidity (pKa)
Cross-study comparable
pKa 3.53 ± 0.20
Chroman-7-carboxylic: 4.25 ± 0.20
Δ ≈ −0.72 (more acidic)
May support salt formation and aqueous solubility at physiological pH.
Predicted values at 25°C.
Medicinal Chemistry Bioconjugation Salt Formation

Higher Lipophilicity vs. Chromone and Non-Ketone Analogs

The chroman-4-one scaffold of 4-oxochroman-7-carboxylic acid confers a LogP of 2.15, which is 0.44 units higher than the non-ketone chroman-7-carboxylic acid (LogP = 1.71) and 0.97 units higher than the fully unsaturated 4-oxo-4H-chromene-7-carboxylic acid (LogP = 1.18) [1]. This increased lipophilicity is attributed to the balanced combination of the partially saturated heterocyclic ring and the 4-keto group [2].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.15
Chroman: 1.71; Chromone: 1.18
Δ +0.44 / +0.97
May support membrane permeability in cell-based assays.
Predicted values.
Drug Design Pharmacokinetics ADME

One-Pot Amidation Access to RORγt Modulators

4-Oxochroman-7-carboxylic acid serves as a direct carboxylic acid partner in a one-pot amidation protocol using thionyl chloride (SOCl₂), titanium tetrachloride (TiCl₄), and triethylamine (Et₃N) in dichloromethane to yield methyl 4-((2-methoxyphenyl)amino)chromane-7-carboxylate in 1 hour [1]. This reaction is specifically documented for the preparation of heterocyclic compounds with RORγt modulating activity, whereas the corresponding methyl ester (methyl 4-oxochroman-7-carboxylate, CAS 41118-21-2) would require an additional hydrolysis step to access the same acid intermediate .

One-Pot Amidation
Class-level inference
Direct acid → amide in 1 h
SOCl₂/TiCl₄/Et₃N, DCM
Reduces synthetic steps vs. methyl ester route for RORγt modulator development.
Documented protocol; verify scope.
Medicinal Chemistry RORγt Amidation

Thermal Stability for Ambient Storage and Handling

4-Oxochroman-7-carboxylic acid exhibits a high melting point of 259 °C . While direct melting point data for chroman-7-carboxylic acid is not consistently reported across reliable sources, the presence of the 4-oxo group typically increases crystal lattice energy and thermal stability relative to the fully reduced chroman scaffold [1]. This high melting point correlates with solid-state stability under ambient conditions, as reflected in the recommended storage condition of 'sealed in dry, room temperature' .

Thermal Stability
Class-level inference
mp 259°C
Comparator data limited
May indicate low volatility and ambient storage stability.
Consistency across lots to verify.
Stability Storage Logistics

4-Oxochroman-7-carboxylic Acid Application Scenarios


RORγt Modulator Synthesis

4-Oxochroman-7-carboxylic acid is a validated starting material for the synthesis of heterocyclic RORγt modulators. The documented one-pot amidation procedure using SOCl₂/TiCl₄/Et₃N directly from the free acid provides rapid access to key intermediates, reducing synthetic step count compared to ester-protected analogs [1].

Chroman-4-one Library Synthesis with Balanced pKa/LogP

For medicinal chemistry programs seeking lead-like compounds with moderate lipophilicity (LogP ~2) and strong acidity (pKa ~3.5), 4-oxochroman-7-carboxylic acid offers a favorable balance. Its properties are distinct from chroman-7-carboxylic acid (LogP 1.71, pKa 4.25) and 4-oxo-4H-chromene-7-carboxylic acid (LogP 1.18), making it a preferred scaffold when intermediate permeability and enhanced salt formation are desired [2].

Industrial Fluorinated Chain Terminator Preparation

The 4-oxochroman-7-carboxylate core is explicitly claimed in DuPont patents as a precursor for fluorinated chain terminators in polyester polymerization. The parent 4-oxochroman-7-carboxylic acid serves as the non-fluorinated benchmark for developing these industrial additives that impart soil, water, and oil resistance to polymer fibers [3].

Thermally Stable Building Blocks for Automated Synthesis

With a melting point of 259 °C and ambient storage recommendations, 4-oxochroman-7-carboxylic acid is well-suited for inclusion in automated parallel synthesis workflows where compound stability on the shelf and during handling is essential to avoid degradation and ensure reproducible weighing .

Application
Selection Property
Validation Focus
RORγt modulator synthesis
One-pot amidation from free acid
Synthetic step reduction; reaction scope verification
Chroman-4-one library synthesis
Balanced pKa/LogP profile
Ionization and permeability profiling in assay buffers
Fluorinated chain terminator benchmark
4-Oxochroman-7-carboxylate core
Additive performance in soil/water/oil resistance testing
Automated parallel synthesis
High melting point; ambient storage
Long-term solid-state stability; reproducible weighing

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